1-Benzyl-4-[1-(3-chlorobenzyl)piperidin-4-yl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-BENZYL-4-[1-(3-CHLOROBENZYL)-4-PIPERIDYL]PIPERAZINE is a complex organic compound characterized by its unique structure, which includes a piperazine ring substituted with benzyl and chlorobenzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-BENZYL-4-[1-(3-CHLOROBENZYL)-4-PIPERIDYL]PIPERAZINE typically involves the following steps:
Starting Materials: The synthesis begins with piperazine, benzyl chloride, and 3-chlorobenzyl chloride.
Reaction Conditions: The reaction is usually carried out in a solvent such as toluene or methanol, with the presence of a base like potassium carbonate to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, often involving automated systems to control temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
1-BENZYL-4-[1-(3-CHLOROBENZYL)-4-PIPERIDYL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl and chlorobenzyl positions, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzyl ketones, while reduction can produce fully saturated piperazine derivatives.
Scientific Research Applications
1-BENZYL-4-[1-(3-CHLOROBENZYL)-4-PIPERIDYL]PIPERAZINE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.
Biological Studies: The compound is used in research to understand its interaction with various biological targets, including receptors and enzymes.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 1-BENZYL-4-[1-(3-CHLOROBENZYL)-4-PIPERIDYL]PIPERAZINE exerts its effects involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound binds to these receptors, modulating their activity and influencing various physiological processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Benzylpiperazine: Similar in structure but lacks the chlorobenzyl group.
4-Chlorobenzylpiperazine: Contains the chlorobenzyl group but not the additional benzyl substitution.
N-Benzylpiperidine: Shares the benzyl group but has a different core structure.
Uniqueness
1-BENZYL-4-[1-(3-CHLOROBENZYL)-4-PIPERIDYL]PIPERAZINE is unique due to its dual substitution pattern, which imparts distinct chemical and biological properties. This dual substitution allows for more versatile interactions with biological targets, making it a valuable compound in medicinal chemistry research.
Properties
Molecular Formula |
C23H30ClN3 |
---|---|
Molecular Weight |
384.0 g/mol |
IUPAC Name |
1-benzyl-4-[1-[(3-chlorophenyl)methyl]piperidin-4-yl]piperazine |
InChI |
InChI=1S/C23H30ClN3/c24-22-8-4-7-21(17-22)19-25-11-9-23(10-12-25)27-15-13-26(14-16-27)18-20-5-2-1-3-6-20/h1-8,17,23H,9-16,18-19H2 |
InChI Key |
IKBIUFSHOGLTSY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)CC3=CC=CC=C3)CC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.